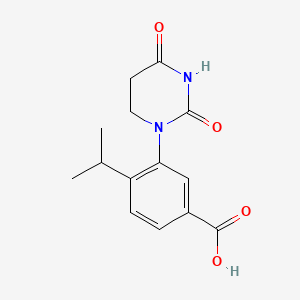![molecular formula C11H8BrF3N2O2 B13486024 1-[3-Bromo-4-(trifluoromethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13486024.png)
1-[3-Bromo-4-(trifluoromethyl)phenyl]hexahydropyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-bromo-4-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione is a compound of significant interest in various scientific fields due to its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-bromo-4-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione typically involves multi-step organic reactions. One common method includes the initial formation of the diazinane ring, followed by the introduction of the bromine and trifluoromethyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality 1-[3-bromo-4-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione.
化学反应分析
Types of Reactions
1-[3-bromo-4-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can yield dehalogenated or defluorinated products.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the bromine or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other halogenating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
1-[3-bromo-4-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of advanced materials and as a precursor for various chemical processes.
作用机制
The mechanism by which 1-[3-bromo-4-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups can enhance binding affinity and specificity, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.
相似化合物的比较
Similar Compounds
- 1-[3-chloro-4-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione
- 1-[3-bromo-4-(methyl)phenyl]-1,3-diazinane-2,4-dione
- 1-[3-bromo-4-(trifluoromethyl)phenyl]-1,3-oxazolidine-2,4-dione
Uniqueness
1-[3-bromo-4-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione stands out due to the presence of both bromine and trifluoromethyl groups, which impart unique reactivity and potential applications. The combination of these substituents enhances the compound’s stability, reactivity, and potential for diverse scientific applications compared to its analogs.
属性
分子式 |
C11H8BrF3N2O2 |
|---|---|
分子量 |
337.09 g/mol |
IUPAC 名称 |
1-[3-bromo-4-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H8BrF3N2O2/c12-8-5-6(1-2-7(8)11(13,14)15)17-4-3-9(18)16-10(17)19/h1-2,5H,3-4H2,(H,16,18,19) |
InChI 键 |
UAUBMLINTLSQMQ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(=O)NC1=O)C2=CC(=C(C=C2)C(F)(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


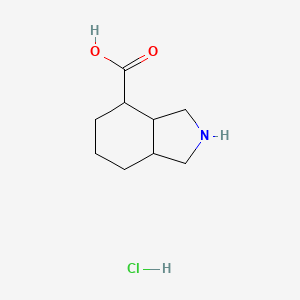
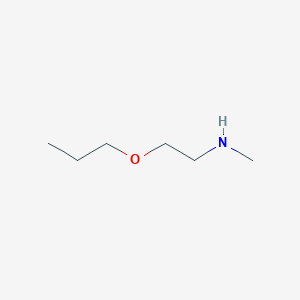

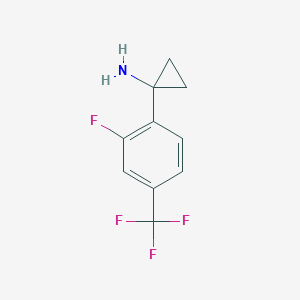

![(4~{Z})-6,7-bis(chloranyl)-4-[[(4-methylphenyl)amino]methylidene]-8-oxidanyl-1,2-dihydrodibenzofuran-3-one](/img/structure/B13486016.png)
![2-[(Propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13486020.png)
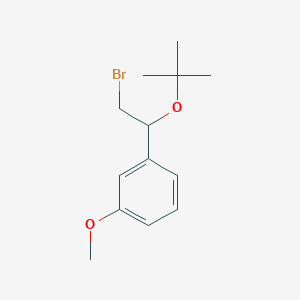
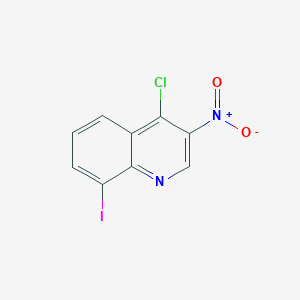

![Tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B13486034.png)
![methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B13486041.png)

